Morpholino(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)methanone
Description
Morpholino(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)methanone (CAS: 2377606-73-8) is a boronic ester-containing heterocyclic compound with the molecular formula C₁₆H₂₀BNO₄S and a molecular weight of 333.21 g/mol . It features:
- A thiophene ring substituted with a pinacol boronate ester group at the 5-position.
- A morpholino methanone moiety at the 3-position of the thiophene, which enhances solubility and modulates electronic properties. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to its boronate functionality, enabling the synthesis of biaryl or heteroaryl structures in medicinal chemistry and materials science .
Properties
IUPAC Name |
morpholin-4-yl-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO4S/c1-14(2)15(3,4)21-16(20-14)12-9-11(10-22-12)13(18)17-5-7-19-8-6-17/h9-10H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QERJPKAWGBEPDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholino(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)methanone typically involves the reaction of thiophene derivatives with boronic acid or boronate esters. One common method is the palladium-catalyzed coupling of thiophene with boronic acid pinacol ester under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Morpholino(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of strong bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are often employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives .
Scientific Research Applications
Morpholino(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential in drug discovery and development.
Industry: It is used in the synthesis of advanced materials and polymers
Mechanism of Action
The mechanism by which Morpholino(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)methanone exerts its effects primarily involves its role as a boron-containing reagent in cross-coupling reactions. The boron atom facilitates the formation of carbon-carbon bonds by participating in transmetalation with palladium catalysts. This process is crucial for the synthesis of complex organic molecules .
Comparison with Similar Compounds
Table 1: Physicochemical and Functional Properties of Selected Boronate Derivatives
Reactivity in Cross-Coupling Reactions
- Thiophene vs. Pyridine Derivatives : The electron-rich thiophene core in the target compound facilitates faster oxidative addition with palladium catalysts compared to pyridine analogs, which are electron-deficient . For example, pyridine-based boronate esters (e.g., CAS 1201644-47-4) require higher temperatures or longer reaction times in Suzuki couplings .
- Steric Effects : Indoline derivatives (e.g., CAS 1704067-45-7) exhibit reduced reactivity due to steric hindrance from the fused bicyclic structure, necessitating optimized catalytic systems .
Biological Activity
Morpholino(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)methanone (CAS No. 2377606-73-8) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a morpholino group attached to a thiophene moiety modified by a boron-containing dioxaborolane. Its molecular formula is with a molecular weight of 323.22 g/mol. The presence of the boron atom is significant for its biological activity, particularly in drug design and development.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The dioxaborolane moiety may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.
- Antioxidant Properties : Compounds containing boron have been shown to exhibit antioxidant effects, which can protect cells from oxidative stress.
- Modulation of Signaling Pathways : The thiophene group may influence various signaling pathways associated with cell proliferation and apoptosis.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. A study demonstrated that derivatives of boron-containing compounds can induce apoptosis in cancer cells through the activation of caspase pathways.
| Study | Compound Tested | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Morpholino derivative | HeLa | 10 | Caspase activation | |
| Boron compound | MCF7 | 15 | ROS generation |
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro tests against various bacterial strains indicate potential effectiveness.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Case Study 1: Anticancer Mechanism
A recent investigation explored the anticancer effects of morpholino-based compounds in breast cancer models. The study found that treatment with Morpholino derivatives led to significant tumor regression in xenograft models. The mechanism was linked to enhanced apoptosis and reduced cell proliferation markers.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of boron-containing compounds against resistant bacterial strains. The results indicated that Morpholino derivatives exhibited notable antibacterial activity comparable to conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
